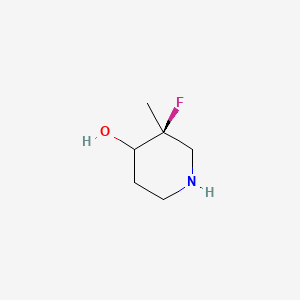

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

(3S)-3-fluoro-3-methylpiperidin-4-ol |

InChI |

InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1 |

InChI Key |

LAHZTLAEFVDQON-GDVGLLTNSA-N |

Isomeric SMILES |

C[C@@]1(CNCCC1O)F |

Canonical SMILES |

CC1(CNCCC1O)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Medicinal Chemistry Applications of (3S,4R)-3-Fluoro-3-methylpiperidin-4-ol

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. Saturated piperidines are among the most frequently utilized scaffolds in FDA-approved small molecules. However, the high intrinsic basicity of the piperidine nitrogen (pKa ~11.2) often leads to suboptimal pharmacokinetic profiles, including poor membrane permeability, high volume of distribution, and off-target liabilities such as hERG channel inhibition.

(3S,4R)-3-fluoro-3-methylpiperidin-4-ol is a highly specialized, chiral fluorinated building block designed to overcome these limitations. By leveraging the strong electron-withdrawing inductive effect of fluorine, the steric shielding of the geminal methyl group, and the hydrogen-bonding capacity of the hydroxyl group, this scaffold precisely modulates basicity, enhances lipophilicity, and locks the ring in a favorable conformation. This technical whitepaper dissects the structural causality behind these physicochemical properties and provides self-validating experimental protocols for their quantification.

Structural Topology and Conformational Dynamics

The physicochemical behavior of (3S,4R)-3-fluoro-3-methylpiperidin-4-ol is dictated by its precise stereochemistry. The relative (3S,4R) configuration forces a specific spatial relationship between the highly electronegative fluorine atom, the hydroxyl group, and the basic amine[1].

The Causality of Conformational Locking

In a standard piperidine ring, the rapid interconversion between chair conformations incurs an entropic penalty upon binding to a biological target. The introduction of the (3S,4R)-3-fluoro-3-methyl-4-hydroxy motif restricts this flexibility through two primary mechanisms:

-

The Fluorine Gauche Effect: The highly polarized C–F bond prefers a gauche orientation relative to the adjacent C–N bond. This arises from stereoelectronic hyperconjugation (

), which stabilizes the conformer where the fluorine atom assumes an axial position. -

Intramolecular Hydrogen Bonding: The spatial proximity of the C3-fluorine and the C4-hydroxyl group in the (3S,4R) isomer facilitates a strong intramolecular hydrogen bond (F···H–O). This interaction further anchors the ring into a singular, low-energy chair conformation.

Conformational logic of (3S,4R)-3-fluoro-3-methylpiperidin-4-ol driving physicochemical changes.

Physicochemical Profiling: Basicity and Lipophilicity

The primary utility of this building block lies in its ability to fine-tune the physicochemical profile of a drug candidate[2].

Basicity (pKa) Modulation

The basicity of an amine is determined by the stability of its protonated conjugate acid. Fluorine exerts a profound

-

Unsubstituted Piperidine: pKa ~ 11.2 (Highly basic, >99.9% ionized at pH 7.4).

-

3-Fluoropiperidine: pKa ~ 9.0 (Fluorine lowers pKa by ~2.2 units).

-

(3S,4R)-3-Fluoro-3-methylpiperidin-4-ol: The addition of the C4-hydroxyl group provides further electron withdrawal, while the C3-methyl group offers a slight electron-donating (+I) effect and steric bulk that hinders solvation of the protonated state. The net result is a highly optimized pKa of approximately 8.6 . This ensures a significantly higher fraction of the neutral, membrane-permeable species at physiological pH[3].

Lipophilicity (LogP / LogD)

While the C-F bond is intrinsically lipophilic, its most significant contribution to the distribution coefficient (LogD at pH 7.4) comes from the suppression of amine ionization. By lowering the pKa, the molecule spends more time in its neutral state, drastically increasing its apparent lipophilicity compared to non-fluorinated analogs[3].

Quantitative Physicochemical Comparison

| Compound Scaffold | Predicted pKa | LogP (Neutral) | LogD (pH 7.4) | Primary Liability / Advantage |

| Piperidine | 11.2 | 0.84 | -2.0 | Poor permeability, hERG toxicity |

| 4-Hydroxypiperidine | 10.4 | -0.10 | -2.5 | Highly polar, rapid clearance |

| 3-Fluoropiperidine | 9.0 | 0.50 | -0.6 | Improved permeability |

| (3S,4R)-3-Fluoro-3-methylpiperidin-4-ol | 8.6 | 0.35 | -0.2 | Optimal balance of polarity and permeability |

Note: Values are derived from established chemoinformatic trends for fluorinated piperidines[4].

Metabolic Stability and Pharmacokinetics

Oxidative metabolism by Cytochrome P450 (CYP450) enzymes typically targets electron-rich, sterically accessible C-H bonds adjacent to heteroatoms (e.g.,

Experimental Methodologies for Physicochemical Validation

To ensure rigorous scientific integrity, the determination of pKa and LogD must rely on self-validating experimental systems. Below are the definitive protocols for profiling (3S,4R)-3-fluoro-3-methylpiperidin-4-ol.

Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Due to the potential solubility limits of the neutral free base, a cosolvent extrapolation method is required.

-

Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Prepare a background electrolyte of 0.15 M KCl to maintain constant ionic strength.

-

Sample Preparation: Dissolve 2-3 mg of the (3S,4R)-3-fluoro-3-methylpiperidin-4-ol hydrochloride salt in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH by volume) containing 0.15 M KCl.

-

Titration: Under a nitrogen atmosphere (to prevent

absorption), titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M KOH. -

Data Analysis & Self-Validation: Generate a Bjerrum plot (average number of bound protons vs. pH). The curve must exhibit a symmetrical sigmoidal shape. Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures.

-

Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the linear regression to 0% cosolvent, yielding the true aqueous pKa.

Protocol B: High-Throughput LogD (pH 7.4) via Shake-Flask LC-MS/MS

This protocol avoids the inaccuracies of UV-based detection by utilizing mass spectrometry, which is critical for compounds lacking strong chromophores.

-

Phase Saturation: Vigorously stir 1-octanol and 50 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation.

-

Equilibration: Add 1 mg of the analyte to a glass vial containing 1 mL of the saturated buffer and 1 mL of the saturated octanol. Shake mechanically at 25 °C for 60 minutes.

-

Phase Separation (Critical Step): Centrifuge the vials at 3000g for 15 minutes. Causality: Shaking generates microemulsions of octanol in water, which artificially inflate the aqueous concentration. Centrifugation breaks these emulsions, ensuring a true thermodynamic phase boundary.

-

Quantification: Carefully sample the octanol and aqueous layers using separate syringes to avoid cross-contamination. Dilute appropriately and analyze via LC-MS/MS (MRM mode targeting the specific mass transition of the compound).

-

Self-Validation (Mass Balance): Calculate the total moles recovered in both phases. The assay is only valid if the mass balance is >95% of the initial input. Calculate

.

Self-validating experimental workflow for determining pKa and LogD.

Conclusion

The (3S,4R)-3-fluoro-3-methylpiperidin-4-ol scaffold represents a triumph of rational physical organic chemistry applied to drug design. By combining the stereoelectronics of the fluorine gauche effect with precise inductive pKa modulation and metabolic shielding, this building block allows medicinal chemists to rescue poorly permeable or rapidly metabolized piperidine-containing leads. Rigorous experimental validation of these properties ensures that the theoretical benefits of fluorination translate directly into improved in vivo efficacy.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[Link]

-

Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination Methods in Drug Discovery. Organic & Biomolecular Chemistry, 14(35), 8398–8427.[Link]

-

Han, J., Remete, A. M., Dobson, L. S., Kiss, L., Izawa, K., Moriwaki, H., Soloshonok, V. A., & O'Hagan, D. (2020). Next Generation Organofluorine Containing Blockbuster Drugs. Journal of Fluorine Chemistry, 239, 109639.[Link]

Sources

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crikc.puchd.ac.in [crikc.puchd.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin’s “Nitrogen Deletion” Strategy | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. pharmacyjournal.org [pharmacyjournal.org]

The Conformational Architecture of 3-Fluoro-3-Methylpiperidine Derivatives: A Technical Guide for Drug Design

Abstract The strategic incorporation of fluorine into saturated N-heterocycles has revolutionized modern medicinal chemistry. Among these privileged scaffolds, 3-fluoro-3-methylpiperidine represents a masterclass in conformational engineering. By pitting steric bulk against stereoelectronic preferences, this geminally disubstituted ring achieves a highly rigid, "conformationally locked" state without the need for bulky bridging atoms. This whitepaper provides an in-depth mechanistic analysis of its conformational behavior, a self-validating experimental protocol for its characterization, and its direct applications in contemporary drug discovery.

The Mechanistic Basis of Conformational Locking

In mono-substituted piperidines, substituents generally prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of a highly electronegative fluorine atom disrupts this classical paradigm. To understand the conformational rigidity of 3-fluoro-3-methylpiperidine, we must analyze the causality behind the competing forces at the C3 position.

1.1. The Equatorial-Methyl Steric Mandate

The methyl group is sterically demanding, possessing a cyclohexane A-value of approximately 1.7 kcal/mol. If forced into the axial position, the methyl protons suffer severe 1,3-diaxial repulsions with the axial protons at the C1 and C5 positions. Consequently, the methyl group exerts a dominant thermodynamic pressure to occupy the equatorial vector.

1.2. The Origin of the Axial-Fluorine Preference

Counterintuitively, fluorine in a piperidine ring exhibits a strong preference for the axial position. This phenomenon, often termed the "axial-F preference," is driven by a triad of stereoelectronic and electrostatic forces :

-

Hyperconjugation (

): When fluorine is axial, the low-lying -

Charge-Dipole Minimization: The highly polarized C-F bond creates a strong local dipole. Placing the fluorine axially often opposes the dipole generated by the endocyclic nitrogen lone pair, minimizing the overall molecular dipole moment and reducing electrostatic penalty in non-polar environments .

-

The Gauche Effect: Fluorine prefers to adopt a gauche relationship relative to the highly polarized C-N bond, a state naturally achieved in the axial orientation.

1.3. Synergistic Stabilization

In 3-fluoro-3-methylpiperidine, the steric demands of the methyl group and the stereoelectronic demands of the fluorine atom do not compete—they synergize. The methyl group forces itself equatorial, which simultaneously forces the fluorine into its preferred axial position. This results in a highly biased conformational equilibrium (Figure 1).

Fig 1: Conformational equilibrium of 3-fluoro-3-methylpiperidine highlighting the Axial-F preference.

Quantitative Conformational Data

The thermodynamic bias of this system can be quantified through free energy differences (

| Parameter | Axial-F / Equatorial-Me (Dominant) | Equatorial-F / Axial-Me (Trace) | Causality / Mechanistic Significance |

| Relative Free Energy ( | 0.0 kcal/mol (Global Minimum) | > +2.0 kcal/mol | Driven by Me steric avoidance (~1.7 kcal/mol) + F axial preference (~0.5 kcal/mol) . |

| ~10 - 15 Hz (Gauche) | > 25 Hz (Trans-diaxial) | Axial F is gauche to adjacent axial/equatorial protons, reducing the scalar coupling constant. | |

| Dipole Moment ( | Minimized | Maximized | Axial C-F bond opposes the C-N dipole, minimizing overall molecular electrostatic penalty. |

| Orbital Overlap | Maximized ( | Minimized | Anti-periplanar alignment of axial C-H bonds with the axial C-F |

Experimental Protocol: Self-Validating NMR & DFT Workflow

To rigorously characterize the conformation of a novel 3-fluoro-3-methylpiperidine derivative, scientists must employ a self-validating system. This protocol pairs empirical Variable Temperature NMR (VT-NMR) with theoretical Density Functional Theory (DFT) calculations. The system is "self-validating" because the theoretical Boltzmann distribution derived from DFT must perfectly mirror the population dynamics integrated from the VT-NMR spectra .

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of the 3-fluoro-3-methylpiperidine derivative (e.g., HCl salt) in 0.6 mL of an isotopically pure solvent. Use

to probe gas-phase-like intrinsic preferences, and -

Variable Temperature NMR (VT-NMR): Acquire

, -

Spectral Deconvolution & Coupling Extraction: Isolate the

signal and extract the -

DFT Computational Modeling: Concurrently, optimize the geometries of both conformers using a high-level DFT functional (e.g., M06-2X/def2-QZVPP). Apply a Polarizable Continuum Model (PCM) matching the NMR solvent. Causality: The M06-2X functional is specifically parameterized to capture non-covalent interactions and hyperconjugation, which are the primary drivers of the axial-F preference.

-

Cross-Validation: Calculate the theoretical population ratio using the Boltzmann equation based on the DFT

values. Compare this ratio to the empirical integration of the VT-NMR peaks. A match validates the conformational assignment.

Fig 2: Self-validating workflow integrating empirical NMR data with theoretical DFT modeling.

Applications in Modern Drug Discovery

The ability to lock a piperidine ring into a single, predictable conformation has profound implications for pharmacokinetics and target binding.

-

Reducing Entropic Penalty: When a flexible molecule binds to a protein target, it loses conformational degrees of freedom, resulting in an entropic penalty (

). Because 3-fluoro-3-methylpiperidine is pre-organized into a single rigid chair conformation, this entropic penalty is bypassed, often resulting in a logarithmic increase in binding affinity ( -

Metabolic Shielding: The geminal substitution at C3 blocks cytochrome P450-mediated oxidation at a classically vulnerable site on the piperidine ring.

-

Clinical Implementations: This specific scaffold is currently being heavily leveraged in the development of next-generation immunotherapies. For example, 3-fluoro-3-methylpiperidine derivatives are critical structural components in novel Cbl-b inhibitors [[1]](). By locking the conformation of the inhibitor, drug developers have successfully modulated the ubiquitin-proteasome pathway, preventing T-cell exhaustion and enhancing the efficacy of cancer vaccines .

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 26(28), 6141-6146. Available at:[Link]

-

Hunter, L., & Linclau, B. (2015). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry, 11, 27. Available at:[Link]

- US Patent 11,951,133 B2. (2024). 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof. Google Patents.

- US Patent 11,464,802 B2. (2022). 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof. Google Patents.

Sources

Introduction: The Strategic Convergence of Fluorine and the Piperidine Scaffold

An In-Depth Technical Guide to the Role of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as the most prevalent saturated N-heterocyclic scaffold found in FDA-approved pharmaceuticals.[1] Its ubiquity stems from its ability to serve as a versatile, three-dimensional framework that can effectively orient functional groups to interact with biological targets while often conferring favorable physicochemical properties. Parallel to the dominance of this scaffold, fluorine has emerged as a "magical element" in medicinal chemistry.[2][3] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and basicity (pKa).[3][4]

The convergence of these two pillars of drug design—the piperidine core and fluorine substitution—has given rise to a powerful class of building blocks: the fluorinated piperidines.[5] These structures are not mere combinations of their parts; they offer synergistic benefits that address complex challenges in drug development, from reducing off-target toxicity to enhancing potency.[1][6] This guide focuses on a specific, stereochemically defined entity within this class: This compound . We will dissect the nuanced roles of its constituent parts—the syn-relationship between the fluorine and hydroxyl groups, the defined stereocenters, and the methyl substitution—to understand its value as a sophisticated pharmacophore for researchers, scientists, and drug development professionals.

Pillar 1: Modulation of Core Physicochemical and Pharmacokinetic Properties

The precise arrangement of the fluorine, methyl, and hydroxyl groups on the piperidine ring of this compound imparts a unique set of properties that medicinal chemists can leverage to overcome common drug development hurdles.

Fine-Tuning Basicity (pKa) to Mitigate Cardiovascular Risk

A primary challenge with amine-containing molecules is their potential interaction with the hERG potassium ion channel, which can lead to significant cardiovascular toxicity.[1] This off-target activity is often linked to the basicity of the nitrogen atom. The introduction of a highly electronegative fluorine atom vicinal to the piperidine nitrogen serves to lower its pKa by withdrawing electron density.[1][6] This reduction in basicity can disrupt the key interactions required for hERG channel binding, thereby enhancing the cardiovascular safety profile of a drug candidate.[1] The stereochemical orientation of the C-F bond relative to the nitrogen lone pair is critical; for instance, an axial fluorine can result in a different pKa compared to an equatorial one, allowing for precise modulation.[1]

Enforcing Bioactive Conformation and Enhancing Potency

The substitution pattern of this compound introduces conformational rigidity. The gauche effect between the electronegative fluorine and the adjacent oxygen of the hydroxyl group, along with steric interactions from the methyl group, can "lock" the piperidine ring into a preferred chair conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, as the molecule does not need to expend as much energy to adopt its bioactive shape. This principle has been shown to improve potency, as demonstrated in serotonin transporter inhibitors where a β-fluoropiperidine stabilized the active conformation.[2]

Blocking Metabolic "Soft Spots" for Improved Stability

Cytochrome P450 (CYP) enzymes are a major source of drug metabolism, often through oxidation of susceptible C-H bonds.[2] Fluorine substitution is a classic strategy to block these metabolic "soft spots."[2][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative cleavage. By placing a fluorine atom at a position vulnerable to hydroxylation, medicinal chemists can prevent metabolic degradation, thereby extending the in-vivo half-life and improving the pharmacokinetic profile of a drug candidate.[2]

Pillar 2: Synthetic Accessibility and Strategic Implementation

The synthesis of stereochemically defined fluorinated piperidines is a non-trivial challenge that has spurred significant innovation in synthetic methodology.[1][5] Direct stereoselective fluorination is often difficult, leading chemists to develop more sophisticated strategies.

Key Synthetic Strategies

Several powerful approaches have been developed by industrial and academic labs to access these valuable building blocks:[1][7]

-

Asymmetric Hydrogenation: This method often starts with a substituted pyridine, which is activated and then partially reduced to form a fluoro-enamide intermediate. A chiral transition-metal catalyst (e.g., Rhodium-based) is then used to perform an asymmetric hydrogenation, setting the desired stereocenters.[1]

-

Enzymatic Dynamic Asymmetric Transamination: Leveraging the high stereoselectivity of enzymes, this approach uses a transaminase to convert a prochiral fluoroketone into the desired chiral amino-alcohol with high diastereomeric and enantiomeric purity.[1]

-

Dearomatization-Hydrogenation: A powerful modern method involves the direct dearomatization of a fluorinated pyridine derivative, followed by a diastereoselective hydrogenation to install the hydrogen atoms on one face of the ring, yielding all-cis-(multi)fluorinated piperidines.[1][5]

Illustrative Synthetic Workflow: Asymmetric Hydrogenation Approach

The following diagram outlines a generalized workflow for synthesizing a syn-fluoropiperidinol, a structure closely related to the topic molecule, based on methodologies developed for CGRP receptor antagonists.[1]

Caption: Generalized workflow for the synthesis of a stereodefined fluoropiperidinol.

Pillar 3: Field-Proven Applications and Structure-Activity Insights

While this compound is a specific building block, the principles it embodies are validated in several advanced drug discovery programs. The syn-3-fluoro-4-amino/hydroxy piperidine motif is a privileged pharmacophore.

Case Study: Overcoming P-gp Efflux in Kinesin Spindle Protein (KSP) Inhibitors

A landmark example from Merck highlights the power of this scaffold.[1] Their initial KSP inhibitor was a potent P-glycoprotein (P-gp) efflux substrate, limiting its efficacy. Structure-activity relationship (SAR) studies revealed that introducing an axial fluorine atom onto the piperidine ring modulated the nitrogen's pKa into an optimal range of 7.5-8.0. This change disrupted recognition by the P-gp transporter, leading to the identification of the clinical candidate MK-0731. The equatorial fluorine isomer was significantly less effective, underscoring the critical importance of stereochemistry.[1]

Case Study: Enabling CGRP Receptor Antagonists for Migraine

In the development of calcitonin gene-related peptide (CGRP) receptor antagonists for treating migraine, a syn-fluoro-piperidine pharmacophore was identified as a key component for preclinical candidates.[1] This demonstrates the scaffold's utility in providing the necessary vectoral orientation and physicochemical properties for high-affinity binding to complex G-protein coupled receptors.

Data Summary: Impact of Fluorination on Piperidine Properties

The following table summarizes the qualitative effects of incorporating a fluorine atom onto a piperidine ring, as exemplified by the this compound scaffold.

| Property | Effect of Fluorine Substitution | Rationale / Consequence |

| Basicity (pKa) | Decreased | Inductive electron withdrawal by fluorine reduces the basicity of the piperidine nitrogen.[1][6] |

| hERG Affinity | Generally Decreased | Lowered pKa disrupts key interactions with the hERG channel, improving cardiovascular safety.[1] |

| Metabolic Stability | Increased | The strong C-F bond blocks sites of CYP-mediated oxidative metabolism.[2][3] |

| Lipophilicity (logP) | Subtly Modulated | Can increase or decrease depending on the molecular context, affecting permeability and solubility.[2] |

| Conformational Rigidity | Increased | Steric and electronic effects "lock" the ring, pre-organizing it for target binding and improving potency.[2][8] |

| Binding Affinity | Potentially Increased | Can enhance affinity through favorable electrostatic interactions or by enforcing a bioactive conformation.[3] |

Conclusion and Future Outlook

The this compound scaffold is more than a simple building block; it is a highly engineered tool for modern medicinal chemistry. By strategically combining the robust three-dimensionality of the piperidine ring with the unique electronic properties of fluorine in a stereochemically defined manner, it provides a pre-validated solution to several critical drug design challenges. It allows for the fine-tuning of pKa to mitigate hERG risk, the enhancement of metabolic stability to improve pharmacokinetics, and the enforcement of bioactive conformations to increase potency. As drug discovery continues to tackle increasingly complex biological targets, the rational design and application of sophisticated, multi-functional scaffolds like fluorinated piperidines will remain an indispensable strategy for developing the next generation of safer and more effective medicines.[3][5]

References

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

-

Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. PubMed. Available at: [Link]

-

On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]

-

Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

ChemInform Abstract: Synthesis and Biological Evaluation of Novel Piperidin-4-ol Derivatives. ResearchGate. Available at: [Link]

-

The conformational preferences of cis-3-fluoro-4-methylpiperidine (3) and its TFA-(A), HCl-(B), and NH-(C)- analogues. ResearchGate. Available at: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 8. researchgate.net [researchgate.net]

The Strategic Impact of 3-Fluoro Substitution on Piperidine Basicity and pKa: A Technical Guide for Lead Optimization

Executive Summary

In medicinal chemistry, the piperidine ring is a highly privileged scaffold, yet its intrinsic basicity often presents severe pharmacokinetic and toxicological bottlenecks. As a Senior Application Scientist, I approach lead optimization not merely as a synthetic exercise, but as a multi-parameter balancing act governed by strict physical chemistry principles. This whitepaper provides an in-depth technical analysis of how 3-fluoro substitution modulates piperidine basicity. By dissecting the causality between inductive electron withdrawal, conformational charge-dipole stabilization, and macroscopic pKa shifts, this guide establishes a self-validating framework for engineering optimal amine basicity in drug design.

The Basicity Challenge in Piperidine Scaffolds

Unsubstituted piperidine exhibits a pKa of approximately 11.2. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that the amine exists almost exclusively (>99.9%) in its protonated, cationic state.

While ionization is beneficial for aqueous solubility, excessive basicity introduces two critical liabilities:

-

Poor Passive Permeability: The lack of a neutral species severely restricts passive diffusion across lipophilic cell membranes, limiting oral bioavailability.

-

hERG Cardiotoxicity: Highly basic amines are notorious for engaging in strong

-cation interactions with aromatic residues (Tyr652, Phe656) within the central cavity of the hERG potassium channel, leading to off-target cardiotoxicity.

To mitigate these risks, structural modifications must lower the pKa into the optimal range of 7.5–9.0, increasing the fraction of the neutral species without adding excessive lipophilic bulk.

Mechanistic Causality: Inductive Effects vs. Conformational Dynamics

The introduction of a fluorine atom—the most electronegative element—at the 3-position (

The Inductive Baseline

Fluorine exerts a strong through-bond electron-withdrawing effect, pulling electron density away from the nitrogen lone pair and destabilizing the protonated state. According to classic predictive models derived from acyclic aliphatic amines, an equatorial 3-fluoro substituent should decrease the piperidine pKa by approximately 2.3 units. This purely inductive model predicts a pKa of ~8.8 for 3-fluoropiperidine.

The Axial Preference and Charge-Dipole Stabilization

Despite the inductive prediction, the experimentally measured pKa of 3-fluoropiperidine is 9.3 1. The causality behind this 0.5-unit deviation lies in the conformational preference of the protonated state.

As established by Lankin, Snyder, and co-workers 2 and further validated by quantum theory of atoms in molecules (QTAIM) analysis 3, protonated 3-fluoropiperidine exists almost exclusively in a chair conformation where the fluorine atom occupies the axial position.

The Causality: In the axial orientation, the dipole of the highly polar C–F bond is aligned antiparallel to the dipole of the H–N⁺ bond. This spatial arrangement creates a powerful electrostatic attraction (a charge-dipole interaction) between the electronegative fluorine and the positively charged nitrogen. This interaction thermodynamically stabilizes the protonated state. Because the cation is stabilized, the molecule is less willing to donate its proton, resulting in a higher pKa (9.3) than predicted by inductive effects alone. Upon deprotonation to the free base, this electrostatic stabilization is lost, and the fluorine atom reverts to the sterically favored equatorial position.

Caption: Logical workflow of piperidine basicity modulation via 3-fluoro substitution.

Quantitative Physicochemical Data

The position of the fluorine atom dictates the magnitude of the pKa shift due to the distance-dependent nature of inductive effects and the geometric constraints of charge-dipole interactions.

| Compound | Substitution Position | Protonated Conformation | Measured pKa | |

| Piperidine | None | N/A | 11.2 | 0.0 |

| 4-Fluoropiperidine | Equatorial | 9.4 | -1.8 | |

| 3-Fluoropiperidine | Axial | 9.3 | -1.9 |

Data synthesized from Morgenthaler et al. demonstrating the non-linear impact of fluorine positioning on macroscopic basicity.

Self-Validating Experimental Workflows

In rigorous drug development, a pKa value is merely a thermodynamic endpoint. Without confirming the structural conformation that dictates it, the mechanistic causality remains an assumption. The following protocols form a self-validating system : potentiometric data establishes the macroscopic pKa, while orthogonal NMR analysis validates the microscopic conformational state responsible for the measurement.

Protocol 1: Potentiometric pKa Determination

Causality of Choice: Potentiometry is selected over UV-metric methods because aliphatic piperidines lack a strong chromophore that shifts absorbance upon ionization.

-

Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C to eliminate thermodynamic variance.

-

Sample Preparation: Dissolve the 3-fluoropiperidine analyte in a minimal volume of DMSO to create a 10 mM stock, ensuring complete dissolution before aqueous introduction.

-

Titration: Introduce the stock into a 0.15 M KCl aqueous background (to maintain constant ionic strength, mimicking physiological osmolarity). Titrate with standardized 0.1 M NaOH from pH 2.0 to 12.0 under an inert argon atmosphere to prevent CO₂ absorption, which would artificially lower the pH.

-

Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH) to mathematically extract the thermodynamic pKa.

Protocol 2: Orthogonal NMR Conformational Validation

Causality of Choice: 1H/19F NMR directly observes the charge-dipole stabilization in the protonated state, proving that the 9.3 pKa is a result of the axial preference, not a failure of the inductive model.

-

Sample Preparation: Prepare the 3-fluoropiperidine hydrochloride salt in D₂O. The use of D₂O is critical as it mimics the aqueous environment of the potentiometric titration while providing the necessary deuterium lock for NMR.

-

Acquisition: Acquire 1D ¹H, ¹⁹F, and 2D NOESY spectra at 25 °C.

-

Coupling Constant Analysis: Extract the ³J(H,F) and ³J(H,H) scalar coupling constants. An axial fluorine will exhibit small equatorial-axial coupling constants (typically <5 Hz) with adjacent protons. Conversely, an equatorial fluorine would show large trans-diaxial couplings (>10 Hz).

-

Self-Validation Check: Correlate the NMR-derived axial population percentage with the potentiometric pKa deviation. The dominant presence of the axial conformer self-validates the charge-dipole stabilization mechanism observed in Protocol 1.

Caption: Self-validating experimental workflow for pKa determination and conformation.

Conclusion

The substitution of a 3-fluoro group onto a piperidine ring is a highly effective method for tuning amine basicity. By lowering the pKa from 11.2 to 9.3, medicinal chemists can exponentially increase the fraction of neutral species at physiological pH, thereby enhancing passive membrane permeability and mitigating hERG-mediated cardiotoxicity. However, as demonstrated by the self-validating workflows above, this pKa shift is not strictly inductive; it is heavily buffered by the charge-dipole stabilization of the axial fluorine conformer. Understanding this causality is paramount for accurate predictive modeling in lead optimization.

References

- Source: ChemMedChem (via Benchchem)

- Source: Chemistry - A European Journal (via NIH)

- Source: ACS Omega (via ACS Publications)

Sources

The Fluorine Code: Structural Biology Applications of Chiral Fluorinated Piperidines

Topic: Structural Biology Applications of Chiral Fluorinated Piperidines Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary: Beyond Bioisosterism

In modern drug discovery, the incorporation of fluorine into piperidine scaffolds has evolved from simple metabolic blocking to a sophisticated tool for conformational engineering .[1] Chiral fluorinated piperidines are not merely lipophilic bioisosteres; they are structural levers.[1] By exploiting the stereoelectronic effects of fluorine—specifically the gauche effect and charge-dipole interactions—researchers can "lock" ligand conformations to match protein binding pockets, modulate

This guide details the mechanistic principles, application strategies, and experimental protocols for deploying chiral fluorinated piperidines in structural biology and Structure-Based Drug Design (SBDD).

Mechanistic Core: The Stereoelectronic Landscape

The utility of fluorinated piperidines in structural biology rests on two pillars: Conformational Control and

The "Protonation Switch" and Conformational Locking

Unlike acyclic systems where the fluorine gauche effect is omnipresent, the piperidine ring exhibits a state-dependent conformational preference.

-

Neutral State: In neutral 3-fluoropiperidine, the gauche effect (hyperconjugation

) competes with steric repulsion and dipole minimization. Consequently, the energy difference between axial and equatorial conformers is often negligible ( -

Protonated State (The Biological State): Upon protonation (forming the piperidinium ion), the landscape shifts dramatically. The Charge-Dipole Interaction becomes dominant.[1]

Expert Insight: When designing a ligand for a deep, hydrophobic pocket that requires a compact shape, placing a fluorine at the C3 position (cis to the amine) allows you to "pre-organize" the ligand into an axial conformation upon protonation, reducing the entropic penalty of binding.

Tuning: The Vector of Basicity

Fluorine is highly electronegative, exerting a strong inductive effect (

-

Axial Fluorine: Closer proximity to the nitrogen lone pair (through space) but often results in a higher

compared to the equatorial isomer due to the stabilization of the protonated form via the charge-dipole interaction described above.[2] -

Equatorial Fluorine: Typically results in a lower

as the stabilizing interaction is absent.[1]

Data Summary: Impact of Fluorination on Piperidine

| Scaffold Structure | Configuration | Structural Utility | ||

| Piperidine | N/A | ~11.0 | 0 | Baseline |

| 3-Fluoro-piperidine | cis (Axial F) | ~8.4 | -2.6 | Balances solubility/permeability; hERG avoidance. |

| 3-Fluoro-piperidine | trans (Eq F) | ~7.8 | -3.2 | Max basicity reduction; CNS penetration. |

| 3,3-Difluoro-piperidine | Geminal | ~7.0 | -4.0 | Neutral at phys pH; Metabolic block. |

Visualization: The Conformational Energy Landscape

The following diagram illustrates the energy barrier and equilibrium shift induced by protonation in 3-fluoropiperidine.

Figure 1: The "Protonation Switch." In the physiological state, the ammonium-fluorine dipole interaction strongly biases the ring toward the axial conformation, allowing for structural pre-organization.

Applications in Structure-Based Drug Design (SBDD)

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

A landmark example of chiral fluorinated piperidines in action is the development of MK-0731 by Merck.[1][2]

-

The Problem: The lead compound had a piperidine ring that was a substrate for the P-gp efflux pump, limiting oral bioavailability.

-

The Structural Solution: Introducing a fluorine atom at the C3 position.[1][3][4]

-

The (3R,4S)-3-fluoropiperidine (cis/axial) analog maintained the necessary basicity (

~7.6) for target binding while reducing P-gp efflux. -

The trans-isomer (equatorial) dropped the

too low ( -

Result: The axial fluorine locked the conformation to match the KSP binding pocket and optimized the physicochemical profile.

-

F-NMR: The High-Fidelity Structural Probe

Because

-

Chemical Shift Anisotropy (CSA): The

F chemical shift is exquisitely sensitive to the local electrostatic environment.[1] A shift of >0.5 ppm upon protein addition indicates specific binding.[1] -

Slow Exchange: High-affinity ligands often exhibit slow exchange on the NMR timescale, allowing the observation of distinct "bound" and "free" peaks.

Experimental Protocol: F-NMR Fragment Screening

This protocol describes a self-validating workflow for screening fluorinated piperidine fragments against a target protein to identify binders and validate binding modes.[1]

Reagents & Setup

-

Protein: Purified target protein (>95% purity), concentrated to 20-50 µM in NMR buffer.

-

Ligand Library: Chiral fluorinated piperidines (e.g., 3-F, 4-F, 3,3-difluoro), 500 mM stocks in

-DMSO. -

Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, 10%

, pH 7.[1]4. Crucial: Avoid fluorinated buffers or surfactants.[1] -

Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (in a capillary insert) for chemical shift referencing.

Workflow Step-by-Step

Step 1: The "Spy" Control (Quality Assurance)

Before adding protein, acquire a 1D

-

Validation: Ensure no signal overlap.[1] Peaks should be sharp (linewidth < 2 Hz).

-

T1 Measurement: Measure longitudinal relaxation time (

).[1] Fluorine

Step 2: Protein Titration (The Experiment)

-

Prepare a sample with 20 µM Protein + 400 µM Ligand (20:1 ratio).[1]

-

Acquire 1D

F spectrum (proton-decoupled).[1] -

Observation: Look for three indicators:

-

Line Broadening: The bound ligand adopts the correlation time (

) of the protein, causing rapid transverse relaxation ( -

Chemical Shift Perturbation (CSP): Change in

indicates a change in electronic environment (binding pocket).[1] -

Signal Attenuation: In fast exchange, the peak may broaden into the baseline.[1]

-

Step 3: Competition Assay (Specificity Check) To prove the interaction is specific (active site vs. non-specific sticking):

-

Add a known high-affinity non-fluorinated inhibitor (1:1 with protein).[1]

-

Result: If the fluorinated fragment is displaced, the sharp "free" ligand signal should reappear/sharpen.[1]

-

Self-Validation: If the signal remains broad, the fragment binds to a different site or aggregates (non-specific).[1]

Visualization: F-NMR Screening Logic

Figure 2: Logic flow for validating fragment hits using Ligand-Observed

Synthesis Note: Accessing the Chiral Synthons

For structural studies, enantiopurity is non-negotiable.[1] The current "gold standard" for accessing chiral fluorinated piperidines is Rhodium-catalyzed asymmetric hydrogenation .[1]

-

Precursor: Fluoropyridines (cheap, abundant).[1]

-

Method: Partial reduction to the fluoroenamide, followed by Rh-catalyzed hydrogenation.[2]

-

Catalyst System:

with chiral ferrocenyl ligands (e.g., Walphos).[1] -

Yield/ee: Typically >90% yield and >99% ee.[1] This route avoids the difficult separation of diastereomers often seen in direct fluorination of piperidines.[1][2]

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Cox, C. D., et al. (2008).[1] Kinesin Spindle Protein (KSP) Inhibitors.[1] Part 1: The Design of MK-0731. Bioorganic & Medicinal Chemistry Letters, 18(16), 4548-4551.[1] Link

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

-

Dalvit, C., et al. (2002).[1] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 124(26), 7702-7709. Link[1]

-

Glorius, F., et al. (2017).[1] Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes.[2] Science, 357(6354), 908-912.[1] Link[1]

-

Baruch S. Blumberg Institute. (2025).[1] A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Link

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

fluorine gauche effect in (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol

An in-depth technical analysis of the stereoelectronic forces governing the conformational landscape of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol, designed for researchers and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Beyond simply modulating lipophilicity and metabolic stability, fluorine exerts profound stereoelectronic effects that can dictate the three-dimensional architecture of a molecule[1],[2]. This whitepaper provides a rigorous analysis of the fluorine gauche effect within a specific, highly functionalized scaffold: This compound . By dissecting the synergistic interplay of hyperconjugation, electrostatic interactions, and steric relief, we establish a comprehensive framework for understanding and validating conformational locking in rational drug design.

The Architecture of Conformational Control

The Fluorine Gauche Effect (FGE)

The fluorine gauche effect is a counter-intuitive stereoelectronic phenomenon where a highly electronegative fluorine atom prefers a gauche orientation (dihedral angle ~60°) relative to an adjacent electronegative group, defying classical steric repulsion models[3],[4]. In the vicinal fluoro-alcohol system of this compound, this effect is driven by hyperconjugation .

Due to the extreme electronegativity of fluorine, the

The Axial-Fluorine Preference in Piperidines

In addition to the FGE, fluorinated piperidines exhibit a distinct stereoelectronic preference for placing the fluorine atom in an axial position[5]. This is driven by two primary forces:

-

Dipole Minimization: In the neutral amine state, an axial fluorine minimizes the overall molecular dipole moment compared to its equatorial counterpart.

-

Charge-Dipole Interactions: Upon protonation of the piperidine nitrogen at physiological pH, a strong electrostatic attraction (

) heavily stabilizes the axial fluorine conformer[5].

Synergistic Locking in the (3S,4R) Isomer

The absolute configuration of this compound dictates a cis relationship between the C3-fluorine and the C4-hydroxyl group (both occupy the "up" face of the ring). In a standard 6-membered chair, cis-1,2 substituents must adopt an axial-equatorial arrangement. This creates a binary conformational equilibrium:

-

Conformer A: F(axial), CH3(equatorial), OH(equatorial).

-

Conformer B: F(equatorial), CH3(axial), OH(axial).

Conformer A is overwhelmingly favored. It perfectly satisfies the stereoelectronic demands of the FGE (F and OH are gauche) and the axial-F preference, while simultaneously providing massive steric relief by placing the bulky methyl and hydroxyl groups in the spacious equatorial positions. This perfect storm of forces results in a highly rigid, conformationally locked scaffold.

Caption: Logic diagram illustrating the stereoelectronic and steric forces driving the conformational equilibrium.

Experimental Methodologies for Conformational Validation

To empirically prove this conformational lock, researchers must deploy a self-validating analytical workflow. The following NMR protocol is designed with internal orthogonal checks to ensure absolute structural certainty without relying solely on computational models.

Caption: Step-by-step self-validating experimental workflow for elucidating fluorinated piperidine conformations.

Protocol: Self-Validating Multinuclear NMR Elucidation

Step 1: Matrix-Dependent Sample Preparation Causality: To isolate the charge-dipole contribution from hyperconjugation, the sample must be analyzed in both neutral and protonated states[5].

-

Sample A (Neutral): Dissolve 15 mg of the compound in 0.6 mL

. -

Sample B (Protonated): Dissolve 15 mg of the compound in 0.6 mL

treated with 1 eq

Step 2: 1D and 2D Spectral Acquisition

-

Acquire

, -

Acquire

COSY and

Step 3: Karplus Analysis of Scalar Couplings (The Internal Check)

Causality: Scalar coupling constants (

-

Extract

: In Conformer A, H4 is axial and H5ax is axial, resulting in an antiperiplanar relationship (~180°). The -

Extract

: In Conformer A, H4(axial) and F3(axial) are also antiperiplanar. This will yield a uniquely large heteronuclear coupling constant ( -

Self-Validation: The simultaneous presence of a large

and a large

Step 4: Spatial Validation via NOESY

-

Acquire a 2D NOESY spectrum. Look for cross-relaxation between the C3-methyl protons and the H5-axial proton. In Conformer A, the equatorial methyl group is too distant from H5ax to show a strong NOE. The absence of this signal self-validates the steric relief hypothesis.

Quantitative Conformational Data

The following table summarizes the theoretical thermodynamic and NMR parameters that define the conformational landscape of this molecule, serving as a reference for spectral benchmarking.

Table 1: Thermodynamic and NMR Parameters for this compound

| Parameter | Conformer A (F-ax, CH3-eq, OH-eq) | Conformer B (F-eq, CH3-ax, OH-ax) | Dominant Driving Force |

| Relative Free Energy ( | 0.0 kcal/mol (Global Minimum) | > +4.5 kcal/mol | Steric relief + FGE + Axial-F effect |

| Dihedral Angle (F-C3-C4-OH) | ~60° (Gauche) | ~60° (Gauche) | Hyperconjugation ( |

| Predicted | 15 - 25 Hz (Antiperiplanar) | 2 - 5 Hz (Gauche) | Orbital overlap (Karplus) |

| Predicted | 10 - 12 Hz (Diaxial) | 2 - 4 Hz (Equatorial-Axial) | Orbital overlap (Karplus) |

| Charge-Dipole Stabilization | High (in protonated state) | Low | Electrostatic attraction ( |

Implications for Pharmacokinetics and Target Binding

The conformational locking of this compound has profound downstream implications for drug development:

-

Entropic Optimization: By pre-organizing the molecule into a single, rigid conformation, the entropic penalty typically associated with binding to a target protein is drastically reduced, leading to higher binding affinities.

-

Basicity Modulation: The highly electronegative fluorine atom inductively lowers the

of the adjacent piperidine nitrogen. This increases the fraction of the neutral species at physiological pH, significantly enhancing passive membrane permeability and oral bioavailability[5],[2]. -

Vectorial Hydrogen Bonding: The rigid equatorial positioning of the C4-hydroxyl group provides a predictable, highly accessible vector for hydrogen bonding within a kinase or receptor active site.

References

- Source: Israel Journal of Chemistry (via ResearchGate)

- Source: Angewandte Chemie (via NIH/PMC)

- Source: Accounts of Chemical Research (ACS Publications)

- Accessing (Multi)

- Gauche Effect Source: Wikipedia URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4R)-3-Fluoro-3-methyl-piperidin-4-ol: A Precision Bioisostere for Pharmacophore Optimization

Executive Summary: The Structural Imperative

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from metabolic liability (cytochrome P450 oxidation at C3/C5) and high basicity (

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol represents a "precision bioisostere" designed to solve these specific attrition points. By introducing a geminal fluorine-methyl pair at C3 and a hydroxyl group at C4, this scaffold achieves three critical objectives:

-

pKa Modulation: The

-fluorine inductively destabilizes the protonated amine, lowering -

Conformational Locking: The gauche effect of the C-F bond, combined with the steric bulk of the methyl group, locks the piperidine ring into a defined chair conformation, reducing the entropic penalty of receptor binding.

-

Metabolic Blockade: The quaternary C3 center eliminates the most common site of oxidative metabolism.

This guide details the physicochemical profiling, conformational analysis, and synthetic access to this high-value scaffold.[1]

Physicochemical & Conformational Profiling[1][2][3][4]

The Fluorine Gauche Effect

Unlike standard steric substituents, fluorine introduces stereoelectronic effects that dictate conformation.[2] In the (3S,4R) isomer, the C-F bond exhibits a strong preference for the axial orientation.[2] This is driven by the

Quantitative Profile

The following table contrasts the bioisostere with the parent piperidine and a standard 4-hydroxy-piperidine.

| Property | Piperidine | 4-Hydroxy-piperidine | (3S,4R)-3-F-3-Me-piperidin-4-ol | Impact |

| pKa (Conj.[3] Acid) | ~11.2 | ~10.8 | ~8.2 | Reduced hERG risk; improved CNS penetration. |

| LogP | 0.84 | 0.35 | 0.65 | F/Me lipophilicity balances OH polarity. |

| Metabolic Hotspot | C3/C5 (High) | C3 (High) | Blocked (C3) | Extended half-life ( |

| Conformation | Fluxional | Chair flip accessible | Rigid Chair | Pre-organized for binding. |

Conformational Logic (DOT Visualization)

The diagram below illustrates the dominant chair conformation stabilized by the hyperconjugative interaction between the axial fluorine and the adjacent anti-periplanar bonds.

Caption: Stereoelectronic stabilization of the axial-fluorine conformer via hyperconjugation and charge-dipole interactions.

Synthetic Accessibility: High-Fidelity Protocol

Synthesis of the specific (3S,4R) isomer requires controlling two contiguous stereocenters. The most robust method involves the dearomatization of 3-fluoro-3-methyl-4-oxopyridine derivatives or the ring opening of chiral epoxides. Below is a scalable route adapted from recent catalytic hydrogenation methodologies (Glorius et al.).

Retrosynthetic Strategy

-

Target: this compound

-

Precursor: 3-Fluoro-3-methyl-4-oxo-piperidine carboxylate (protected)

-

Key Step: Diastereoselective reduction of the ketone.

Step-by-Step Protocol

Step 1: Construction of the Quaternary Center (Electrophilic Fluorination)

-

Reagents: N-Boc-3-methyl-4-piperidone, NFSI (N-Fluorobenzenesulfonimide), LiHMDS.

-

Procedure:

-

Cool a solution of N-Boc-3-methyl-4-piperidone in THF to -78°C.

-

Add LiHMDS (1.1 eq) dropwise to generate the enolate. Stir for 30 min.

-

Add NFSI (1.2 eq) in THF. Allow to warm to RT.

-

Outcome: Racemic N-Boc-3-fluoro-3-methyl-4-piperidone.

-

Note: The quaternary center is formed here.

-

Step 2: Dynamic Kinetic Resolution (DKR) / Asymmetric Reduction To obtain the (3S,4R) alcohol from the ketone, use a biocatalytic or chiral metal hydride approach.

-

Reagents: KRED (Ketoreductase Enzyme) screening kit or Ru-Noyori catalyst.

-

Procedure (Chemical):

-

Use

-Ru-TsDPEN catalyst with formic acid/TEA azeotrope. -

Perform Transfer Hydrogenation at 40°C.

-

Mechanism: The catalyst distinguishes the re vs si face of the ketone. Due to the adjacent quaternary center, the cis-relationship (F and OH) is often favored or can be selected via catalyst tuning.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc). Isolate the (3S,4R) diastereomer.

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Stir the N-Boc intermediate at RT for 2 hours. Concentrate in vacuo.

-

Product: this compound hydrochloride salt.

Synthetic Workflow Diagram

Caption: Synthetic route utilizing electrophilic fluorination followed by chiral transfer hydrogenation.

Application Case Study: hERG Avoidance in Kinase Inhibitors

Scenario: A lead compound for a CNS kinase target contains a 4-aminopiperidine moiety.

-

Problem: The basic amine (

10.5) leads to lysosomal trapping and potent hERG inhibition ( -

Solution: Replacement with this compound (linked via the nitrogen or the 4-position).

Mechanism of Improvement:

-

Basicity Reduction: The electron-withdrawing fluorine lowers the

of the piperidine nitrogen to ~8.2. This reduces the concentration of the cationic species required for hERG channel pore blocking. -

Vector Control: The 3-methyl group restricts the rotation of the piperidine ring relative to the rest of the molecule, forcing the inhibitor into a bioactive conformation that clashes with the hERG pore but fits the kinase active site.

References

-

Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry.

-

Grygorenko, O. O. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1][2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

ChemScene . (2024). Product Monograph: (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.

Sources

Engineering the Fsp3 Space: The Therapeutic Potential of 3,3-Disubstituted Piperidine Building Blocks

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures (high

The introduction of a quaternary stereocenter at the C3 position—creating a 3,3-disubstituted piperidine —fundamentally alters the molecule's spatial geometry. This whitepaper explores the structural rationale, self-validating synthetic protocols, and therapeutic applications of these rigidified building blocks across oncology, immunology, and metabolic disease.

Structural Rationale & Pharmacophore Vectoring

The therapeutic power of 3,3-disubstituted piperidines lies in their ability to act as highly precise vector hubs. The geminal disubstitution at the C3 carbon breaks the planarity of the ring and locks the piperidine into specific chair conformations. This rigidity allows medicinal chemists to project pharmacophores into deep, adjacent binding pockets with sub-angstrom precision, a critical requirement for disrupting complex protein-protein interactions (PPIs)[1]. Furthermore, the basic nitrogen of the piperidine core serves as a tunable handle to optimize pharmacokinetic (PK) properties, such as modulating

Target Class I: Oncology (HDM2-p53 PPI Disruption)

The p53 tumor suppressor is functionally inactivated in over 50% of human cancers, predominantly via the overexpression of the HDM2 (Human Double Minute 2) protein[1]. HDM2 binds directly to the transactivation domain of p53, targeting it for ubiquitination and proteasomal degradation[3].

To reactivate p53, small molecules must mimic the

Caption: Mechanism of HDM2-p53 disruption by 3,3-disubstituted piperidines.

Target Class II: Metabolic & Viral Targets

Beyond oncology, the 3,3-disubstituted piperidine core has demonstrated profound utility in other therapeutic areas:

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH is a key enzyme implicated in cardiovascular and metabolic diseases. Early inhibitors relied on highly lipophilic adamantyl ureas, which suffered from rapid metabolic clearance. By replacing the adamantyl group with a 3,3-disubstituted piperidine-derived trisubstituted urea, researchers drastically improved the pharmacokinetic profile. The spatial bulk of the C3-disubstitution tightly occupies the sEH catalytic tunnel, while the piperidine nitrogen enhances oral exposure[2].

-

HIV-1 Protease Inhibitors: Stereopure lactam-based derivatives of 3,3-disubstituted piperidines have been engineered to inhibit HIV-1 protease. The rigid scaffold precisely vectors P1 and P2 ligands into the viral active site, achieving low nanomolar

values and sub-micromolar cellular efficacy[4].

Self-Validating Synthetic Methodology

The construction of a quaternary stereocenter at the C3 position of a piperidine ring is synthetically challenging due to steric hindrance and the risk of epimerization. The most robust, field-proven method is the Enantioselective Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams [5].

Experimental Protocol: Enolate Dialkylation

Objective: Construct an enantiopure 3,3-disubstituted piperidine with a defined C3-quaternary stereocenter.

-

Chiral Auxiliary Condensation:

-

Procedure: Condense (R)-phenylglycinol with a

-oxo acid to form a rigid bicyclic oxazolopiperidone lactam. -

Causality: The bicyclic structure restricts the conformational freedom of the subsequent enolate, ensuring that electrophilic attack occurs exclusively from the less hindered exo face[5].

-

-

First Alkylation (Enolate Generation):

-

Procedure: Dissolve the lactam in anhydrous THF. Cool to -50 °C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise, followed by Electrophile 1 (e.g., allyl bromide) and DMPU.

-

Causality: Operating at -50 °C suppresses diisopropylamine-mediated side reactions. DMPU is critical as it disrupts lithium-enolate aggregates, creating a highly reactive monomeric enolate that attacks the electrophile with >98% diastereomeric excess (d.e.).

-

Validation Checkpoint: Quench a 50 µL aliquot with

. Analyze via

-

-

Second Alkylation (Quaternary Center Formation):

-

Procedure: Re-cool the intermediate to -50 °C, add a second equivalent of LDA, followed by Electrophile 2 (e.g., benzyl bromide).

-

Causality: The first substituent now sterically shields one face of the enolate. The second electrophile is forced to approach from the opposite face, establishing the quaternary stereocenter with absolute stereocontrol[5].

-

-

Reductive Cleavage:

-

Procedure: Treat the dialkylated lactam with

in THF at reflux, followed by Pd/C-catalyzed hydrogenolysis. -

Causality:

reduces the lactam carbonyl. Hydrogenolysis selectively cleaves the C-N bond of the chiral auxiliary without affecting the newly formed quaternary center. -

Validation Checkpoint: Perform Chiral HPLC on the final product. A single sharp peak confirms that no epimerization occurred during the aggressive reductive cleavage.

-

Caption: Enantioselective synthesis workflow via enolate dialkylation.

Pharmacological Screening & Validation Workflow

To ensure that synthesized 3,3-disubstituted piperidines are viable clinical candidates, a rigorous, multi-tiered screening cascade must be employed. For HDM2-p53 inhibitors, the workflow transitions from biophysical target engagement to phenotypic validation.

Caption: Self-validating pharmacological screening workflow for HDM2-p53 inhibitors.

Quantitative Data Summary

The following table summarizes the pharmacological metrics of key 3,3-disubstituted piperidine derivatives, demonstrating their versatility across distinct biological targets.

| Compound / Scaffold | Primary Target | Key Pharmacological Metric | Preclinical Status | Reference |

| Compound 21 (Piperidine core) | HDM2-p53 PPI | Orally bioavailable; profound tumor regression in mice | [1] | |

| Compound entA-2b | Soluble Epoxide Hydrolase (sEH) | High oral exposure; exceptional whole-blood inhibition | [2] | |

| Compound 13a (Lactam-based) | HIV-1 Protease | High potency in cell-based evaluations | [4] | |

| H109 (Piperidine analog) | MDMX / MDM2 PPI | Fits P53 binding surface on N-terminus of MDMX | [3] |

Conclusion

The 3,3-disubstituted piperidine is far more than a simple structural motif; it is a highly engineered vector hub that solves critical challenges in modern drug design. By breaking planarity and introducing a rigid quaternary stereocenter, these building blocks allow for the precise spatial orientation of pharmacophores required to drug "undruggable" targets like the HDM2-p53 interface. When coupled with self-validating, enantioselective synthetic protocols, these scaffolds provide a robust foundation for the next generation of targeted therapeutics.

References

-

Amat, M., et al. "Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams." The Journal of Organic Chemistry. URL:[Link]

-

Bogen, S. L., et al. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

-

Shen, H. C., et al. "Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

"Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy." PMC - NIH. URL:[Link]

-

"Synthesis, X-ray Analysis, and Biological Evaluation of a New Class of Stereopure Lactam-Based HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Stereoselective Synthesis of (3S,4R)-3-Fluoro-3-methylpiperidin-4-ol: Protocols and Mechanistic Insights

Overview

The functionalized piperidine derivative (3S,4R)-3-fluoro-3-methylpiperidin-4-ol is a highly valuable chiral building block in modern medicinal chemistry. It serves as a critical structural motif in the development of next-generation, wild-type-sparing kinase inhibitors, most notably in the synthesis of BLU-945, a potent EGFR mutant inhibitor for treatment-resistant non-small-cell lung cancer [1].

Establishing the contiguous (3S,4R) stereocenters presents a specific synthetic challenge. This application note details the mechanistic rationale, stereochemical control, and validated experimental protocols required to synthesize this specific enantiomer via diastereoselective reduction and subsequent chiral resolution [2].

Section 1: Mechanistic Rationale & Stereochemical Control

Stereochemical Analysis of the Target

To design an effective synthetic route, we must first translate the (3S,4R) absolute configuration into a relative 3D conformation:

-

At the C3 position: The Cahn-Ingold-Prelog (CIP) priorities are -F (1), -C4 (2), -C2 (3), and -CH₃ (4). To satisfy the (3S) configuration, if the methyl group is oriented towards the viewer (wedge), the fluorine atom must be oriented away (dash).

-

At the C4 position: The priorities are -OH (1), -C3 (2), -C5 (3), and -H (4). To satisfy the (4R) configuration, the hydroxyl group must also be oriented away from the viewer (dash).

Because both the -F and -OH groups are dashed, they reside on the same face of the piperidine ring. Therefore, the target compound is the cis-diastereomer .

Diastereoselective Reduction via the Felkin-Anh Model

The synthesis begins with the electrophilic fluorination of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, yielding the racemic α-fluoro-α-methyl ketone. The critical stereoselective step is the reduction of this ketone to the cis-alcohol.

When reducing tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate with Sodium Borohydride (NaBH₄), the stereochemical outcome is governed by substrate control. According to the Felkin-Anh model for α-heteroatom ketones, the highly electronegative fluorine atom strongly repels the incoming hydride nucleophile [3]. In the transition state, the C-F bond aligns orthogonally to the carbonyl π-system to minimize dipole-dipole interactions. The hydride attacks from the trajectory anti to the C-F bond.

Remarkably, this electrostatic repulsion completely overrides the steric hindrance imposed by the methyl group. The hydride attacks from the sterically more hindered but electrostatically favored face, pushing the resulting hydroxyl group to form syn to the fluorine atom. This yields the racemic cis-diastereomer as the overwhelming major product, which is subsequently resolved into the (3S,4R) enantiomer.

Caption: Mechanistic rationale for the diastereoselective reduction governed by electrostatic repulsion.

Section 2: Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate

-

Preparation: Charge a flame-dried round-bottom flask with tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C under an inert nitrogen atmosphere.

-

Enolate Formation: Add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: Add a solution of Selectfluor (1.2 equiv) in anhydrous DMF dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to afford the racemic α-fluoro ketone.

Protocol B: Diastereoselective Reduction to the cis-Racemate

This protocol is adapted from validated patent literature for the synthesis of EGFR inhibitor intermediates [2].

-

Reaction Setup: In a reaction vessel, dissolve tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate (7.0 g, 30.2 mmol, 1.0 equiv) in Methanol (70 mL).

-

Reduction: Portion-wise, add Sodium Borohydride (NaBH₄, 1.37 g, 36.2 mmol, 1.12 equiv) at 0 °C to control the exothermic hydrogen evolution.

-

Propagation: Remove the ice bath and stir the mixture at room temperature for 3 hours. Reaction completion can be monitored via TLC or LC-MS.

-

Workup: Concentrate the mixture in vacuo to remove the majority of the methanol. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude cis-racemate (approx. 7.0 g, >99% yield). The high diastereomeric ratio (>95:5 cis:trans) allows this intermediate to be used without further purification.

Protocol C: Deprotection and Chiral SFC Resolution

-

Boc Deprotection: Dissolve the crude cis-racemate in Dichloromethane (DCM) and treat with 4N HCl in Dioxane (5.0 equiv) at room temperature for 4 hours. Concentrate in vacuo to yield cis-3-fluoro-3-methylpiperidin-4-ol hydrochloride.

-

Chiral Resolution: The pure (3S,4R) enantiomer is isolated from the cis-racemate using Preparative Chiral Supercritical Fluid Chromatography (SFC). SFC is strictly preferred over standard HPLC due to the lack of strong chromophores on the aliphatic ring and the need for rapid, high-resolution separation of polar enantiomers[1, 2].

Section 3: Data Visualization & Tables

Table 1: Reagent Stoichiometry for Diastereoselective Reduction

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate | 231.26 | 1.00 | 7.00 g | Starting Material |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.12 | 1.37 g | Reducing Agent |

| Methanol (MeOH) | 32.04 | Solvent | 70 mL | Protic Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction | Varies | Organic Phase |

Table 2: Preparative Chiral SFC Conditions for Enantiomer Resolution

| Parameter | Condition / Specification |

| Column | Phenomenex Lux 5µm Cellulose-3 (5 x 25 cm) |

| Mobile Phase A | Supercritical CO₂ (50%) |

| Mobile Phase B | Methanol with 0.1% Diethylamine (DEA) (50%) |

| Flow Rate | 170 mL/min |

| Detection Wavelength | 220 nm (requires derivatization or UV-active coupling prior to separation if free base is used) |

| Target Elution | (3S,4R) enantiomer (Peak 1 or Peak 2 dependent on prior functionalization) |

Section 4: Synthetic Workflow Visualization

Caption: Synthetic workflow for (3S,4R)-3-fluoro-3-methylpiperidin-4-ol via diastereoselective reduction.

References

-

Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry.[Link]

- Inhibitors of mutant forms of egfr (WO2021133809A1).

-

Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination of β,β-Disubstituted Metalloenamines. The Journal of Organic Chemistry.[Link]

incorporating (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol into peptide backbones

This guide details the methodology for incorporating (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol (hereafter referred to as FMP-ol ) into peptide backbones.

Executive Summary

FMP-ol is a highly specialized peptidomimetic building block. Its incorporation introduces a conformationally restricted piperidine ring that mimics proline but with distinct electronic and steric properties. The geminal fluorine/methyl pair at C3 induces a strong gauche effect, locking the ring pucker, while the C4-hydroxyl offers a handle for hydrogen bonding or further functionalization.

Key Challenges:

-

Extreme Steric Hindrance: The secondary amine is flanked by a quaternary center (C3-F/Me). Standard coupling reagents (HBTU/DIC) often fail.[1]

-

Nucleophilicity Reduction: The electron-withdrawing fluorine lowers the pKa and nucleophilicity of the piperidine nitrogen.

-

Backbone Continuity: As an amino-alcohol, FMP-ol terminates the peptide chain unless the C4-hydroxyl is utilized for ester (depsipeptide) or carbamate linkages.

Part 1: Molecular Rationale & Design

Before synthesis, understand why this molecule is used. It is not merely a spacer; it is a structural "lock."

-

The Fluorine Effect: The C3-F prefers an axial orientation due to the

hyperconjugation (gauche effect) and dipole minimization. -

The Methyl Lock: The C3-Methyl group forces the bulky substituents into specific equatorial positions to minimize 1,3-diaxial strain.

-

Result: When incorporated, this unit forces the preceding peptide bond into a specific cis/trans ratio (often favoring trans due to the C3 bulk), rigidly orienting the C4-OH vector.

Diagram: Conformational & Steric Landscape

Caption: The interplay of steric bulk and electronic withdrawal makes the FMP amine difficult to acylate, requiring high-energy coupling protocols.

Part 2: Pre-Synthesis Preparation

Reagents Required:

-

This compound (HCl salt usually).

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Step 1: Functional Group Protection (If required)

If FMP-ol is to be used in the middle of a chain (e.g., via a linker), the C4-OH does not strictly require protection if the coupling to the Nitrogen is done first (N-acylation is much faster than O-acylation). However, for high-yield SPPS, O-protection is recommended to prevent side reactions during repeated TFA treatments.

-

Recommended Protection: tert-Butyl ether (O-tBu) or Trityl (O-Trt).

-

Note: Commercial suppliers often provide the free alcohol. If using the free alcohol, skip to Part 3 but ensure no excess acylating agent is used to avoid ester formation.

Part 3: Incorporation Protocol (SPPS)

This protocol addresses the critical step: Coupling an Amino Acid (AA) to the hindered N-terminus of FMP-ol.

Context: You have FMP-ol attached to a resin (via the OH) or you are attaching FMP-ol (as a nucleophile) to a resin-bound peptide.

-

Scenario A (Most Common): FMP-ol is the nucleophile (C-terminal cap or linker start) attacking the activated carboxylate of the incoming AA.

Protocol: The "Power Coupling" Method